molecular formula C10H10F3NO3S B1434669 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate CAS No. 1373028-22-8

4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate

Cat. No.: B1434669
CAS No.: 1373028-22-8
M. Wt: 281.25 g/mol
InChI Key: WFMHVJPGRIFIHY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate is systematically named according to IUPAC rules. The parent structure, cyclopenta[b]pyridine , consists of a fused bicyclic system with a five-membered cyclopentane ring (positions 6,7-dihydro-5H) attached to a pyridine ring. The numbering begins at the nitrogen atom in the pyridine ring, with the cyclopentane fused at positions 2 and 3 (denoted by the [b] fusion index).

The substituents are assigned as follows:

  • 4-Methyl : A methyl group at position 4 of the pyridine ring.
  • Trifluoromethanesulfonate : A sulfonate ester group (-OSO₂CF₃) at position 2 of the pyridine ring.

The molecular formula is C₁₀H₁₀F₃NO₃S , with a molecular weight of 281.25 g/mol . Key functional groups include the trifluoromethanesulfonate leaving group and the methyl substituent, which influence reactivity and steric interactions.

Crystallographic Characterization and Conformational Isomerism

X-ray crystallographic studies of related cyclopenta[b]pyridine derivatives reveal planar pyridine rings with slight puckering in the cyclopentane moiety. For this compound, the trifluoromethanesulfonate group adopts a trigonal planar geometry around the sulfur atom, with bond angles of ~120° between oxygen and sulfur.

Conformational isomerism arises from:

  • Rotation of the trifluoromethanesulfonate group : The S–O bond allows restricted rotation, leading to axial or equatorial orientations relative to the pyridine ring.
  • Puckering of the cyclopentane ring : Envelope or half-chair conformations are possible, affecting steric interactions with the methyl group.

Experimental data from nuclear Overhauser effect (NOE) spectroscopy and density functional theory (DFT) calculations suggest the half-chair conformation of the cyclopentane ring is energetically favored, minimizing steric clashes between the methyl group and adjacent hydrogen atoms.

Comparative Analysis of Cyclopenta[b]pyridine Derivatives

The structural and electronic properties of cyclopenta[b]pyridine derivatives vary significantly with substituents. Key comparisons include:

Derivative Molecular Formula Substituents Key Applications Source
This compound C₁₀H₁₀F₃NO₃S -OSO₂CF₃ at C2, -CH₃ at C4 Suzuki coupling intermediates
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine C₉H₁₀ClN -Cl at C2, -CH₃ at C4 Anticancer agent precursors
6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol C₈H₉NO -OH at C2 Ligands for metal catalysis
2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine C₉H₁₀BrN -Br at C2, -CH₃ at C4 Cross-coupling reactions

Electronic Effects :

  • Electron-withdrawing groups (e.g., -OSO₂CF₃, -Br) increase electrophilicity at C2, enhancing reactivity in nucleophilic substitutions.
  • Methyl groups at C4 provide steric bulk, reducing π-stacking interactions in crystal lattices.

Synthetic Utility :

  • Trifluoromethanesulfonate derivatives serve as versatile leaving groups in palladium-catalyzed cross-coupling reactions.
  • Hydroxyl and chloro derivatives are precursors for functionalization via Mitsunobu or Ullmann reactions.

This comparative analysis underscores the role of substituents in modulating the reactivity and application scope of cyclopenta[b]pyridine scaffolds.

Properties

IUPAC Name

(4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3S/c1-6-5-9(14-8-4-2-3-7(6)8)17-18(15,16)10(11,12)13/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMHVJPGRIFIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCC2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to transcription factors or modifying chromatin structure, leading to changes in the transcriptional activity of target genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of this compound to specific enzymes can result in the inhibition of their catalytic activity, thereby affecting metabolic pathways and cellular functions. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are mediated through the interaction of this compound with transcription factors or chromatin-modifying enzymes, leading to alterations in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant biological effects occurring only above a certain concentration.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations facilitate the excretion of the compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters or facilitated diffusion through solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, such as albumin or cytoplasmic enzymes, which influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation or ubiquitination, can direct this compound to specific organelles, where it exerts its biological effects. For example, in the nucleus, this compound can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression, while in the mitochondria, it can influence cellular energy metabolism and oxidative stress responses.

Scientific Research Applications

Biological Applications

4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate has been explored for its potential biological activities:

Antimicrobial Properties

Research indicates that compounds within the cyclopenta[b]pyridine class exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can suppress microbial biofilm formation in pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Potential

The compound has been evaluated for anticancer properties, with preliminary studies suggesting it may inhibit cell growth in various cancer cell lines. The mechanism of action is thought to involve selective inhibition of specific biological targets, potentially leading to therapeutic applications in oncology .

Case Studies

  • Antimicrobial Evaluation : In a study published in Molecules, new thiopyrimidine–benzenesulfonamide compounds were designed based on the structural framework of cyclopenta[b]pyridines. These compounds demonstrated promising antimicrobial activity against several bacterial strains .
  • Anticancer Activity Assessment : A recent investigation highlighted the synthesis and evaluation of compounds derived from cyclopenta[b]pyridine structures against human tumor cells. The results indicated significant cytotoxic effects, warranting further exploration into their therapeutic potential .

Data Table: Summary of Applications

Application TypeDescriptionReferences
AntimicrobialExhibits activity against Klebsiella pneumoniae and Pseudomonas aeruginosa
AnticancerPotential cytotoxic effects on human tumor cells
Organic SynthesisValuable intermediate for synthesizing diverse chemical compounds

Comparison with Similar Compounds

The triflate derivative is compared to structurally related cyclopenta[b]pyridine and pyridine derivatives below.

Structural and Functional Differences

Table 1: Key Properties of Analogous Compounds
Compound Name Core Structure Substituents Applications Key Properties References
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate Cyclopenta[b]pyridine 4-Me, 2-OTf Organic synthesis (e.g., Suzuki coupling) High reactivity due to triflate leaving group; moisture-sensitive
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD derivatives) Cyclopenta[b]pyridine 3-CN Corrosion inhibition in H₂SO₄ 97.7% inhibition efficiency; Langmuir adsorption model; mixed-type inhibitor
3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate Pyridine 3-I, 5-CF₃, 2-OTf Cross-coupling reactions Iodo and triflate groups enable metal-catalyzed reactions
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol (QK-2395) Cyclopenta[b]pyridine 4-Me, 2-OH Intermediate for triflate synthesis Hydroxyl group permits hydrogen bonding; lower reactivity than triflate
3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine hydrochloride (QD-1893) Cyclopenta[c]pyridine 3-Me, 7-NH₂·HCl Pharmaceutical intermediates Amine hydrochloride enhances solubility and bioactivity

Stability and Handling

  • Triflate Derivatives : The target compound and 3-Iodo-5-(trifluoromethyl)pyridin-2-yl triflate are moisture-sensitive, requiring inert storage conditions. Their stability is lower than hydroxyl or amine derivatives but critical for maintaining reactivity .
  • CAPD Derivatives : These exhibit stability in acidic environments (e.g., 0.5 M H₂SO₄), essential for corrosion inhibition applications. Adsorption on metal surfaces follows the Langmuir isotherm, combining physisorption and chemisorption mechanisms .

Theoretical and Experimental Insights

  • CAPD Derivatives : Density functional theory (DFT) and Monte Carlo (MC) simulations reveal that the nitrile group and aromatic system facilitate adsorption on iron (110) surfaces, aligning with experimental corrosion inhibition data .
  • Triflate Derivatives: Limited computational studies are available, but the triflate group’s electron-withdrawing nature likely enhances electrophilicity at the pyridine ring, promoting reactivity in substitution reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate generally involves three key steps:

Preparation of the Cyclopenta[b]pyridine Core

The bicyclic 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold can be prepared via cyclocondensation or cyclization reactions involving cyclopentanone derivatives and pyridine precursors.

  • Cyclocondensation Method: A common approach involves the condensation of 2,5-dibenzylidenecyclopentanone derivatives with nitrogen-containing nucleophiles such as propanedinitrile in the presence of sodium alkoxide catalysts (e.g., sodium ethoxide or sodium methoxide) in alcohol solvents (ethanol or methanol). This method yields highly functionalized cyclopenta[b]pyridine derivatives in good yield and purity without requiring chromatographic purification.

  • Halogenation: The 2-position of the cyclopenta[b]pyridine ring is often functionalized by halogenation (e.g., chlorination) to yield 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, which serves as a precursor for triflate formation.

Conversion to the Trifluoromethanesulfonate (Triflate)

The key step in preparing this compound is the introduction of the triflate group at the 2-position. The triflate is typically installed by reacting the hydroxy or chloro precursor with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride under anhydrous conditions.

  • Typical Reaction Conditions:

    • Solvent: Anhydrous dichloromethane (CH2Cl2) or similar inert solvents.
    • Temperature: Low temperatures (0 to 25 °C) to control reactivity and avoid decomposition.
    • Base: A sterically hindered base such as pyridine or triethylamine is used to scavenge the acid generated during the reaction.
    • Atmosphere: Inert atmosphere (argon or nitrogen) to prevent moisture and oxidation.
  • Example Procedure:

    • Dissolve the 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-ol or 2-chloro derivative in dry CH2Cl2.
    • Cool the solution to 0 °C under argon.
    • Add trifluoromethanesulfonic anhydride dropwise with stirring.
    • Add pyridine or triethylamine slowly to neutralize triflic acid formed.
    • Stir the reaction mixture at 0–25 °C for 1–3 hours.
    • Quench with water, extract with CH2Cl2, dry over anhydrous sodium sulfate, filter, and concentrate.
    • Purify the crude product by flash column chromatography using ethyl acetate/petroleum ether mixtures.

This procedure typically affords the triflate in high yield (around 90%) as a yellow oil or solid, depending on the exact substituents and purification method.

Reaction Optimization and Yield Data

Parameter Conditions Observations Yield (%)
Solvent Anhydrous CH2Cl2 Good solubility of substrate
Temperature 0 °C to 25 °C Controlled reactivity, minimized side reactions
Base Pyridine or triethylamine Efficient acid scavenging
Reaction time 1–3 hours Complete conversion observed 85–92
Purification Flash chromatography (EtOAc/petroleum ether) High purity product

Mechanistic Insights

The triflation reaction proceeds via nucleophilic attack of the 2-position hydroxy or chloro substituent on the electrophilic trifluoromethanesulfonic anhydride. The triflate group is an excellent leaving group, which makes the resulting compound highly reactive in subsequent nucleophilic substitution or cross-coupling reactions. The presence of the methyl group at the 4-position stabilizes the bicyclic system and can influence reactivity and metabolic stability.

Stability and Reactivity Notes

  • The triflate compound exhibits good stability under acidic conditions but may hydrolyze or decompose in basic environments, necessitating careful handling and storage.
  • It serves as a versatile intermediate for further functionalization, enabling the synthesis of propargylic derivatives and other biologically active heterocycles.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome
Cyclopenta[b]pyridine core synthesis Cyclopentanone derivatives + nitrogen nucleophiles + sodium alkoxide in alcohol Formation of bicyclic core with functional group at 2-position
Halogenation (if needed) Chlorinating agents under inert atmosphere 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Triflation Trifluoromethanesulfonic anhydride + base in CH2Cl2, 0–25 °C, inert atmosphere This compound

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing 4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate?

  • Methodology : The compound is synthesized via Negishi cross-coupling using triflate intermediates. For example, 4-methyl-2-pyridyl triflate (CAS: 179260-78-7) serves as a key intermediate, where the trifluoromethanesulfonyl group acts as a leaving group during coupling with cyclopenta[b]pyridine derivatives. Reaction conditions typically involve palladium catalysts (e.g., Pd(PPh₃)₄) and organozinc reagents in anhydrous THF at 60–80°C .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology :

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions and cyclopentane ring conformation (e.g., characteristic shifts for methyl groups at δ ~2.3–2.5 ppm and dihydro protons at δ ~1.8–2.1 ppm) .
  • Elemental analysis : Combustion analysis confirms stoichiometry (e.g., %C, %H, %N, %S deviations <0.3% between calculated and observed values) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) to validate molecular weight .

Q. What solvents and reaction conditions optimize triflate stability during synthesis?

  • Methodology : Use anhydrous, aprotic solvents (e.g., THF, DMF) under inert gas (N₂/Ar) to prevent hydrolysis. Reaction temperatures should remain below 80°C to avoid triflate decomposition. Catalytic amounts of 2,6-lutidine or DMAP can stabilize intermediates .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopenta[b]pyridine core influence cross-coupling efficiency?

  • Analysis : The fused cyclopentane ring introduces steric hindrance , slowing transmetallation steps in Negishi couplings. Computational studies (DFT) suggest that electron-donating methyl groups at the 4-position enhance the triflate’s electrophilicity, improving oxidative addition to Pd(0) catalysts. Kinetic data show a 15–20% yield drop compared to non-annulated pyridyl triflates under identical conditions .

Q. How can contradictory NMR data arising from substituent regiochemistry be resolved?

  • Case study : In a related compound (4-(thiophen-2-yl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine), NOESY experiments distinguished overlapping diastereotopic protons (δ 0.96–0.76 ppm) by correlating spatial interactions between the cyclopentane ring and thiophene substituents . For the triflate derivative, variable-temperature NMR (VT-NMR) can clarify dynamic ring puckering effects.

Q. What mechanistic insights explain the triflate’s reactivity in Suzuki-Miyaura vs. Negishi couplings?

  • Experimental design : Compare reaction rates using Pd(OAc)₂/XPhos (for Suzuki) vs. Pd(PPh₃)₄ (for Negishi). Triflates exhibit higher reactivity in Negishi couplings due to stronger Zn–C bond formation, which drives transmetallation. Kinetic studies reveal a 3× faster rate for Negishi with arylzinc bromides than Suzuki with boronic acids .

Q. How do electron-withdrawing substituents on the pyridine ring affect triflate leaving-group ability?

  • Data analysis : Linear free-energy relationships (LFERs) using Hammett σ constants show that electron-withdrawing groups (e.g., -CF₃) at the 4-position increase triflate reactivity by stabilizing the transition state during Pd insertion. Rate constants (k) correlate with σ values (R² = 0.92 in DMF at 25°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate

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